molecular formula C15H8ClF6NO B14624171 N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide CAS No. 56661-30-4

N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide

Cat. No.: B14624171
CAS No.: 56661-30-4
M. Wt: 367.67 g/mol
InChI Key: BZLNVIUAFGKMPS-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide is a high-purity chemical reagent designed for research applications. This compound belongs to a class of molecules featuring a 3,5-bis(trifluoromethyl)phenyl group, a scaffold recognized in medicinal chemistry for its potential to improve metabolic stability and bioavailability due to the high dissociation energy of the C-F bond . This benzamide derivative serves as a key intermediate for investigating novel therapeutic agents. Researchers can utilize it in the development of potent anti-cancer compounds. Structural analogs sharing the 3,5-bis(trifluoromethyl)anilide moiety have demonstrated significant anti-proliferative effects against various cancer cell lines, with some showing IC50 values in the low micromolar to nanomolar range . Furthermore, closely related salicylanilide derivatives bearing this group have exhibited exceptional activity against multidrug-resistant bacterial strains, including methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA/VRSA), with MIC values as low as 0.031–0.062 µg/mL, outperforming standard control drugs like vancomycin . The presence of the trifluoromethyl groups influences the compound's electronic characteristics and can enhance its binding affinity to biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies . We provide this compound to support rigorous scientific inquiry. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

56661-30-4

Molecular Formula

C15H8ClF6NO

Molecular Weight

367.67 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide

InChI

InChI=1S/C15H8ClF6NO/c16-11-3-1-8(2-4-11)13(24)23-12-6-9(14(17,18)19)5-10(7-12)15(20,21)22/h1-7H,(H,23,24)

InChI Key

BZLNVIUAFGKMPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Procedure:

  • Reagents :

    • 4-Chlorobenzoyl chloride (1.0 equiv)
    • 3,5-Bis(trifluoromethyl)aniline (1.1 equiv)
    • Triethylamine (2.0 equiv) or pyridine
    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
  • Steps :

    • Dissolve 3,5-bis(trifluoromethyl)aniline in DCM under nitrogen.
    • Add triethylamine dropwise at 0°C.
    • Slowly add 4-chlorobenzoyl chloride and stir at room temperature for 12–24 hours.
    • Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

Yield : 85–92%.

Optimization Notes:

  • Catalysts : DMAP (4-dimethylaminopyridine) enhances reaction efficiency, reducing time to 6–8 hours.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of the trifluoromethyl-substituted aniline.

Schotten-Baumann Reaction for Scalability

This biphasic method is preferred for large-scale synthesis due to simplified purification.

Procedure:

  • Reagents :

    • 4-Chlorobenzoyl chloride (1.0 equiv)
    • 3,5-Bis(trifluoromethyl)aniline (1.05 equiv)
    • 10% NaOH aqueous solution
    • Dichloromethane
  • Steps :

    • Dissolve the aniline in DCM and cool to 0°C.
    • Add NaOH solution and 4-chlorobenzoyl chloride simultaneously with vigorous stirring.
    • Stir for 2 hours, separate layers, and wash the organic phase with brine.
    • Recrystallize from ethanol/water.

Yield : 78–85%.

Coupling Reagent-Assisted Synthesis

For substrates sensitive to acid chlorides, coupling agents like HATU or EDCl are employed.

Procedure:

  • Reagents :

    • 4-Chlorobenzoic acid (1.0 equiv)
    • 3,5-Bis(trifluoromethyl)aniline (1.1 equiv)
    • HATU (1.2 equiv)
    • DIPEA (3.0 equiv)
    • DMF
  • Steps :

    • Activate 4-chlorobenzoic acid with HATU and DIPEA in DMF for 10 minutes.
    • Add the aniline and stir at room temperature for 4 hours.
    • Pour into ice water, filter, and wash with methanol.

Yield : 88–90%.

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (%) Key Advantages
Classical Coupling DCM, Et₃N, 24h 85–92 >98 Simple setup, high yield
Schotten-Baumann Biphasic, 2h 78–85 95–97 Scalable, minimal chromatography
HATU-Mediated DMF, RT, 4h 88–90 >99 Avoids acid chloride handling

Purification and Characterization

  • Recrystallization : Ethanol/water (1:3) yields needle-like crystals with >99% purity.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves unreacted aniline.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 2H, Ar-H), 7.85 (d, J = 8.4 Hz, 2H), 7.50 (d, J = 8.4 Hz, 2H), 7.10 (s, 1H, NH).
  • MS (ESI) : m/z 397.1 [M+H]⁺.

Mechanistic Considerations

The reaction proceeds via nucleophilic acyl substitution (Figure 1):

  • Deprotonation of the aniline by a base.
  • Attack on the electrophilic carbonyl carbon of the acid chloride.
  • Elimination of HCl to form the amide bond.

The electron-withdrawing trifluoromethyl groups activate the aniline’s NH₂ for faster reaction.

Industrial Applications

The compound serves as an intermediate in:

  • Anticancer agents (kinase inhibitors).
  • Liquid-liquid extraction formulations for metal ions.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Inhibition of NF-κB and AP-1

One of the primary applications of N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide is its role as a dual inhibitor of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein 1). This compound exhibits potent inhibitory activity with an IC50 value of 50 nM. It selectively blocks the production of pro-inflammatory cytokines such as IL-2, IL-8, and TNF-α in T cells while showing minimal effects on other cell types. This selective inhibition makes it a promising candidate for therapeutic applications in conditions characterized by excessive inflammation, such as rheumatoid arthritis and cancer cachexia .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds featuring the trifluoromethyl group. Specifically, derivatives of this compound have been synthesized and tested for their efficacy against drug-resistant bacteria. For instance, pyrazole derivatives substituted with this motif have demonstrated significant activity against Staphylococcus aureus biofilms, with minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL . This suggests a valuable application in combating antibiotic-resistant infections.

Organocatalysis

The compound also plays a vital role in organocatalysis. The presence of the 3,5-bis(trifluoromethyl)phenyl motif has been utilized in the development of (thio)urea-based organocatalysts. These catalysts are known for their ability to stabilize transition states through hydrogen bonding interactions, facilitating various organic transformations. The use of this compound derivatives has been pivotal in advancing catalytic processes that are environmentally friendly and efficient .

Case Studies and Research Findings

StudyApplicationKey Findings
R&D Systems StudyNF-κB/ AP-1 InhibitionDemonstrated selective inhibition of cytokine production in T cells .
Antimicrobial ResearchDrug-resistant BacteriaShowed potent activity against S. aureus biofilms with MBEC values ≤ 1 µg/mL .
Organocatalysis ReviewCatalyst DevelopmentHighlighted the importance of trifluoromethyl-substituted (thio)ureas in organic transformations .

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to proteins or enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

Structural Features :

  • Core: Phthalimide (isoindole-1,3-dione) with a 3-chloro substituent and N-phenyl group.
  • Molecular formula: C₁₄H₈ClNO₂.

N-(3,5-Bis(trifluoromethyl)phenyl) Imidazol-2-amine Derivatives

Examples :

  • (4R,5R)-N-(3,5-Bis(trifluoromethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine
  • Molecular formula: C₂₃H₁₇N₃F₆ (MW: 449.39 g/mol) .

Key Differences :

  • Core Structure : Imidazole ring instead of benzamide.
  • Applications : These derivatives are marketed for natural products research, suggesting biological activity exploration, whereas the benzamide compound may prioritize synthetic versatility .

N-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]thiophene-2-carboxamide

Structural Features :

  • Contains a thiophene-carboxamide core with a sulfanyl-linked 3-(trifluoromethyl)phenyl group.
  • Molecular formula: C₂₀H₁₅F₃N₂OS₂ .

Comparison :

  • Electronic Effects : The sulfanyl (-S-) bridge introduces flexibility and polarizability, contrasting with the rigid benzamide backbone.
  • Potential Use: Thiophene and sulfanyl groups may enhance binding to sulfur-rich enzyme active sites, differing from the chloro/CF₃-dominated interactions of the target compound .

Tabulated Comparison of Key Properties

Compound Core Structure Key Substituents Synthesis Method Applications
N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide Benzamide 4-Cl, 3,5-bis(CF₃) Pd-catalyzed coupling Catalysis, medicinal chemistry
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl, N-phenyl High-purity monomer synthesis Polyimide polymers
(4R,5R)-Imidazol-2-amine derivative Imidazole 4,5-diphenyl, 3,5-bis(CF₃) Chiral resolution Biological research
Thiophene-2-carboxamide analog Thiophene-carboxamide Sulfanyl-(3-CF₃)phenyl Unspecified (commercial) Enzyme inhibition studies

Research Findings and Implications

  • Synthetic Flexibility : The Pd-catalyzed method for the benzamide offers scalability, whereas phthalimide synthesis prioritizes purity for polymerization.
  • Biological Relevance : Imidazole and thiophene derivatives suggest broader exploration in medicinal chemistry, while the benzamide’s rigid structure may favor target-specific interactions.

Biological Activity

N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Trifluoromethyl groups : These enhance lipophilicity and biological activity.
  • Chlorobenzamide moiety : This contributes to its interaction with biological targets.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Exhibits potent activity against various bacterial strains, including MRSA.
  • Anticancer Properties : Inhibits the growth of liver cancer cells through modulation of key signaling pathways.
  • Enzyme Inhibition : Acts as an inhibitor for steroid 5α-reductase type 1 (SRD5A1), which is crucial in androgen metabolism.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound binds to enzymes or receptors, modulating their activity. For instance, it inhibits the STAT3 signaling pathway involved in tumor growth and progression.
  • Antimicrobial Mechanism : The trifluoromethyl groups enhance the compound's ability to penetrate bacterial membranes, leading to cell death.

Antimicrobial Studies

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Enterococcus faecalis1.0

These results highlight the compound's potential as a therapeutic agent against resistant bacterial strains .

Anticancer Activity

In vivo studies have shown that this compound can inhibit liver tumor growth in animal models. The compound was administered at a dosage of 5 mg/kg, resulting in significant tumor size reduction and apoptosis induction in HepG2 and Hep3B cells.

Concentration (µM) Tumor Growth Inhibition (%)
125
550
1075

The mechanism involves the inhibition of the STAT3 pathway and activation of HNF 4α, crucial for regulating cell proliferation .

Case Studies

  • Study on Antimicrobial Properties : A study evaluated the efficacy of several derivatives of this compound against MRSA. Compounds with higher lipophilicity showed enhanced antibacterial activity.
  • Cancer Research : Another study focused on the compound's effect on liver cancer cells, demonstrating its ability to induce apoptosis through modulation of specific oncogenic pathways .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves coupling 4-chlorobenzoic acid derivatives with 3,5-bis(trifluoromethyl)aniline via amide bond formation. Key steps include:

  • Activation of the carboxyl group : Use of coupling agents like EDCl/HOBt or DCC/DMAP to facilitate reaction between the acid and amine .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of fluorinated intermediates.
  • Efficiency optimization : Monitoring reaction progress via TLC or HPLC to minimize side products. Adjust stoichiometry (1.2:1 amine-to-acid ratio) and reflux conditions (60–80°C) for higher yields .

Advanced: How do structural modifications at the benzamide moiety influence photophysical properties in transition metal complexes?

Answer:
The electron-withdrawing trifluoromethyl groups enhance ligand rigidity and electron-deficient character, critical for tuning metal-to-ligand charge transfer (MLCT) in complexes. For example:

  • Iridium(III) complexes : Substitution at the benzamide position alters emission wavelengths and quantum yields. This compound derivatives, when used as ancillary ligands, show blue-shifted luminescence due to reduced π-backbonding .
  • Methodological validation : Combine UV-Vis, cyclic voltammetry, and DFT calculations to correlate structural changes with photophysical outcomes .

Basic: What analytical techniques are critical for confirming purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR is essential for verifying trifluoromethyl groups, while 1H^{1}\text{H} NMR confirms aromatic proton environments .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98%) .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF validates molecular ion peaks and isotopic patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies may arise from impurities, assay conditions, or target specificity. Strategies include:

  • Reproducibility checks : Replicate studies under standardized conditions (e.g., cell lines, solvent controls) .
  • Purity reassessment : Re-characterize the compound via DSC (differential scanning calorimetry) to rule out polymorphic interference .
  • Mechanistic studies : Use CRISPR-Cas9 knockouts or competitive binding assays to confirm target engagement, as seen in antiemetic drug studies involving related trifluoromethylated compounds .

Basic: What are key considerations for designing solubility and stability studies?

Answer:

  • Solvent systems : Test dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in aqueous buffers (pH 4–9) to mimic physiological conditions .
  • Accelerated stability testing : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks, monitoring degradation via HPLC. Trifluoromethyl groups generally enhance thermal stability but may hydrolyze under strongly acidic/basic conditions .
  • Light sensitivity : Store samples in amber vials to prevent photodegradation of the aryl chloride moiety .

Advanced: How can computational modeling predict biological interactions, and what experimental validations are required?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinase enzymes). The 4-chlorobenzamide group often occupies hydrophobic pockets, while trifluoromethyl groups stabilize van der Waals contacts .
  • MD simulations : Run 100-ns trajectories to assess binding stability under physiological conditions.
  • Validation : Compare in silico results with SPR (surface plasmon resonance) binding assays or enzymatic inhibition studies .

Basic: What safety precautions are advised for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy from fluorinated aromatic compounds .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from amidation) before disposal in halogenated waste containers .

Advanced: How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Answer:
The electron-deficient aryl ring (due to CF3_3 groups) facilitates oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura). Key factors:

  • Catalyst selection : Pd(PPh3_3)4_4 or XPhos Pd G3 for high turnover.
  • Base optimization : K2_2CO3_3 or Cs2_2CO3_3 in THF/water mixtures improves coupling efficiency .

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